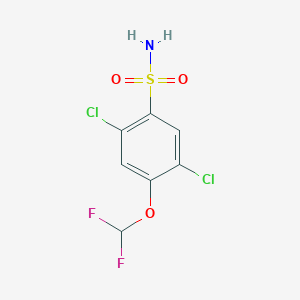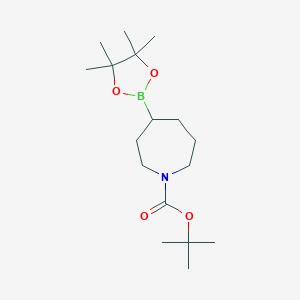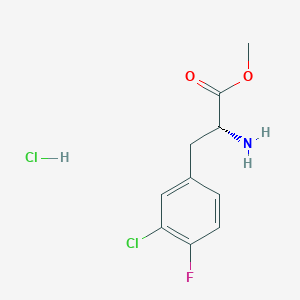
2,5-Dichloro-4-(difluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H5Cl2F2NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzene-1-sulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran, at temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfonic acids or sulfoxides.
Reduction Products: Reduced sulfonamide derivatives.
Applications De Recherche Scientifique
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide: A similar compound with an additional N,N-dimethyl group.
1-bromo-2,5-dichloro-4-(difluoromethoxy)benzene: A brominated analog with similar structural features
Uniqueness
2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1806275-29-5 |
|---|---|
Formule moléculaire |
C7H5Cl2F2NO3S |
Poids moléculaire |
292.09 g/mol |
Nom IUPAC |
2,5-dichloro-4-(difluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H5Cl2F2NO3S/c8-3-2-6(16(12,13)14)4(9)1-5(3)15-7(10)11/h1-2,7H,(H2,12,13,14) |
Clé InChI |
QBDLHEYVCHEDFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)

phenyl]methyl})amine](/img/structure/B13504026.png)


![rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504055.png)
![8-Methoxyimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13504062.png)



![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)

![rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504094.png)

